molecular formula C16H13BrO2 B11963537 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one

3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B11963537
M. Wt: 317.18 g/mol
InChI Key: IRUUFCAZUACITC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C16H13BrO2 It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one.

    Chalcone: The parent compound, known for its diverse biological activities.

    3-Bromo-4-methoxyphenyl mesylate: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the combination of the bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H13BrO2/c1-19-16-10-8-12(11-14(16)17)7-9-15(18)13-5-3-2-4-6-13/h2-11H,1H3/b9-7+

InChI Key

IRUUFCAZUACITC-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.